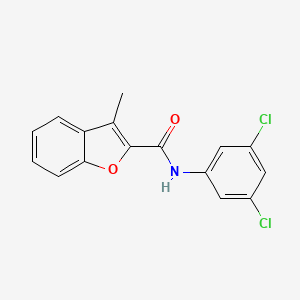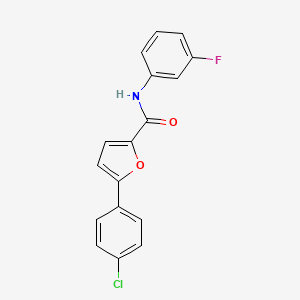![molecular formula C21H20O5 B5863778 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5863778.png)
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one, also known as Hesperetin, is a flavanone that is commonly found in citrus fruits. It has been studied for its potential therapeutic effects and has shown promising results in various scientific research studies.
Scientific Research Applications
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has been studied extensively for its potential therapeutic effects, including its anti-inflammatory, antioxidant, antitumor, and antiviral properties. In vitro and in vivo studies have shown that this compound can inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, this compound has been shown to have antiviral effects against various viruses, including herpes simplex virus and influenza virus.
Mechanism of Action
The mechanism of action of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response. Additionally, this compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to improve insulin sensitivity, reduce cholesterol levels, and enhance cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one in lab experiments is its low toxicity and high bioavailability. This compound is also readily available and can be easily synthesized or extracted from natural sources. However, one limitation is the lack of standardized protocols for its use in experiments, which can make it difficult to compare results across studies.
Future Directions
There are several future directions for research related to 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one, including the investigation of its potential therapeutic effects in various disease models, the development of novel drug delivery systems, and the identification of its molecular targets and signaling pathways. Additionally, further studies are needed to optimize the dosage and administration of this compound for clinical use.
Conclusion:
In conclusion, this compound is a flavanone that has shown promising results in various scientific research studies. Its potential therapeutic effects include anti-inflammatory, antioxidant, antitumor, and antiviral properties. This compound can be synthesized through various methods, and its mechanism of action involves the modulation of various signaling pathways. While there are advantages and limitations to its use in lab experiments, there are several future directions for research related to this compound that could lead to its clinical use in the future.
Synthesis Methods
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method is the acid-catalyzed condensation of 2-hydroxyacetophenone and 4-methoxybenzaldehyde, followed by the reduction of the resulting chalcone with sodium borohydride. Alternatively, this compound can be extracted from citrus fruits using solvents such as ethanol or methanol.
properties
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-4-15-11-21(23)26-20-12-17(9-10-18(15)20)25-13-19(22)14-5-7-16(24-2)8-6-14/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOMCGMXZOPHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

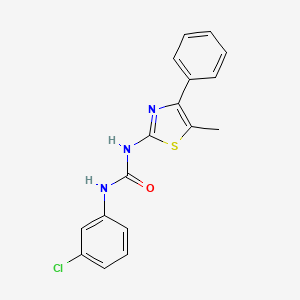
![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5863702.png)
![N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5863710.png)

![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)
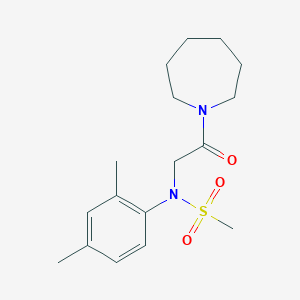
![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)

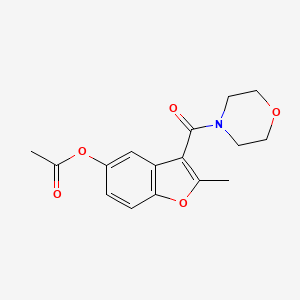
![2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5863761.png)
